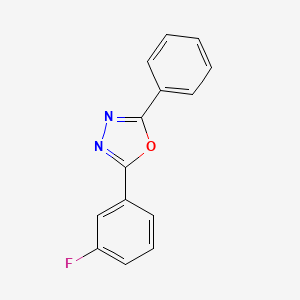
Guanosine 5'-O-(2-thiodiphosphate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Guanosine 5’-O-(2-thiodiphosphate) is a non-hydrolyzable analog of guanosine diphosphate. It is commonly used in biochemical research as an inhibitor of G-protein activation by guanosine triphosphate and its analogs. This compound plays a significant role in studying signal transduction pathways and the regulation of various cellular processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of guanosine 5’-O-(2-thiodiphosphate) typically involves the thiolation of guanosine diphosphate. One common method includes the reaction of guanosine diphosphate with thiophosphoryl chloride under controlled conditions to introduce the sulfur atom into the diphosphate group .
Industrial Production Methods
Industrial production of guanosine 5’-O-(2-thiodiphosphate) is less common due to its specialized use in research. large-scale synthesis can be achieved through optimized reaction conditions and purification processes, ensuring high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Guanosine 5’-O-(2-thiodiphosphate) primarily undergoes substitution reactions due to the presence of the thiophosphate group. It does not readily participate in oxidation or reduction reactions under standard laboratory conditions .
Common Reagents and Conditions
The compound is often used in reactions with various nucleotides and proteins to study their interactions. Common reagents include guanosine triphosphate analogs and specific enzymes that facilitate the binding and inhibition processes .
Major Products Formed
The major products formed from reactions involving guanosine 5’-O-(2-thiodiphosphate) are typically complexes with proteins or other nucleotides. These complexes are crucial for understanding the molecular mechanisms of signal transduction .
Applications De Recherche Scientifique
Guanosine 5’-O-(2-thiodiphosphate) has a wide range of applications in scientific research:
Chemistry: Used to study the properties and interactions of nucleotides and their analogs.
Biology: Plays a crucial role in investigating G-protein-coupled receptor signaling pathways.
Medicine: Helps in understanding the molecular basis of diseases related to signal transduction abnormalities.
Industry: Utilized in the development of biochemical assays and diagnostic tools
Mécanisme D'action
Guanosine 5’-O-(2-thiodiphosphate) exerts its effects by competitively inhibiting the activation of G-proteins by guanosine triphosphate. It binds to the G-protein in place of guanosine triphosphate, preventing the activation of downstream signaling pathways. This inhibition is crucial for studying the regulation of various cellular processes and the role of G-proteins in signal transduction .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Guanosine 5’-triphosphate
- Guanosine 5’-diphosphate
- Guanosine 5’-O-(3-thiotriphosphate)
- Guanosine 5’-O-(2-thiodiphosphate) trilithium salt
Uniqueness
Guanosine 5’-O-(2-thiodiphosphate) is unique due to its non-hydrolyzable nature, making it an effective inhibitor of G-protein activation. This property distinguishes it from other guanosine analogs, which may be hydrolyzed under physiological conditions .
Propriétés
Numéro CAS |
71376-97-1 |
|---|---|
Formule moléculaire |
C10H15N5O10P2S |
Poids moléculaire |
459.27 g/mol |
Nom IUPAC |
[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydroxyphosphinothioyl hydrogen phosphate |
InChI |
InChI=1S/C10H15N5O10P2S/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(24-9)1-23-26(19,20)25-27(21,22)28/h2-3,5-6,9,16-17H,1H2,(H,19,20)(H2,21,22,28)(H3,11,13,14,18)/t3-,5-,6-,9-/m1/s1 |
Clé InChI |
QJXJXBXFIOTYHB-UUOKFMHZSA-N |
SMILES isomérique |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=S)(O)O)O)O)N=C(NC2=O)N |
SMILES canonique |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=S)(O)O)O)O)N=C(NC2=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



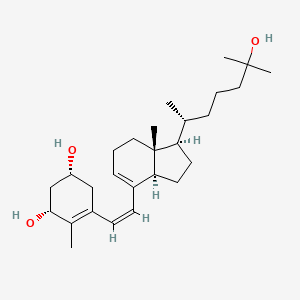

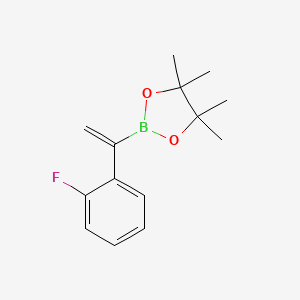
![[9,9'-Bifluorenylidene]-2,2',7,7'-tetrayltetraboronic acid](/img/structure/B13412956.png)

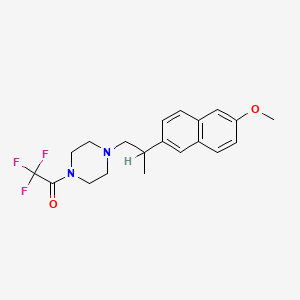
![3-O-[(1,1-Dimethylethyl)dimethylsilyl]-1,2-O-(1-methylethylidene)-alpha-D-glucofuranose](/img/structure/B13412965.png)
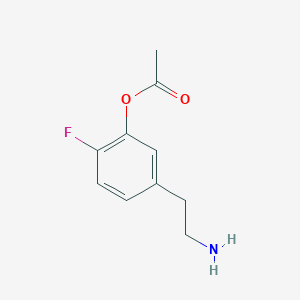
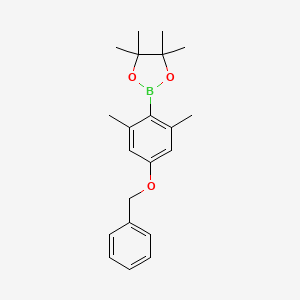
![Isopropyl 6,11-dihydro-11-oxodibenz[b,e]oxepin-2-acetate](/img/structure/B13412974.png)
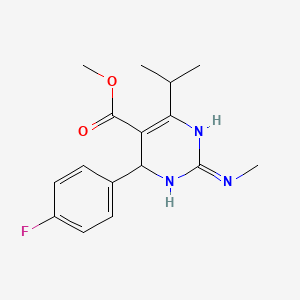
![(2R,3S,4S,5R)-2-(hydroxymethyl)-6-[4-[(E)-3-hydroxyprop-1-enyl]-2,6-dimethoxyphenoxy]oxane-3,4,5-triol](/img/structure/B13413005.png)
